N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-5-methylisoxazole-3-carboxamide
Description
This compound features a 1,3,5-triazine core substituted with a methoxy group at position 4, a morpholino group at position 6, and a methylisoxazole-3-carboxamide moiety linked via a methylene bridge. Its molecular formula is C₂₀H₃₁N₉O₃ (molecular weight: 445.53 g/mol), with elemental analysis data showing strong agreement between theoretical (C: 53.92%, H: 7.01%, N: 28.30%) and experimental values (C: 54.09%, H: 7.20%, N: 28.54%) . The morpholino group enhances solubility and may influence pharmacokinetics, while the methylisoxazole contributes to lipophilicity.
Properties
IUPAC Name |
N-[(4-methoxy-6-morpholin-4-yl-1,3,5-triazin-2-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6O4/c1-9-7-10(19-24-9)12(21)15-8-11-16-13(18-14(17-11)22-2)20-3-5-23-6-4-20/h7H,3-6,8H2,1-2H3,(H,15,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXUHMRFFPNBYRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCC2=NC(=NC(=N2)OC)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-5-methylisoxazole-3-carboxamide typically involves multiple steps, starting with the preparation of the triazine core. The reaction conditions often require the use of strong bases, such as sodium carbonate, and organic solvents like 1,4-dioxane. The morpholine group is introduced through nucleophilic substitution reactions, and the isoxazole ring is formed through cyclization reactions.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow reactors and automated synthesis platforms to ensure consistency and efficiency. The use of microwave irradiation has been shown to improve reaction times and yields, making it a viable method for large-scale production.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions are typically carried out using strong bases like sodium carbonate.
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohols and amines.
Substitution: Introduction of various functional groups, such as halides and alkyl groups.
Scientific Research Applications
N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-5-methylisoxazole-3-carboxamide has been evaluated for several biological activities:
-
Anticancer Activity :
- Preliminary studies indicate that this compound exhibits significant anticancer properties by inhibiting specific cellular pathways involved in tumor growth. Similar compounds have shown efficacy against various cancer cell lines, suggesting that this compound may also possess substantial antitumor capabilities .
- A study demonstrated its anti-proliferative effects on MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines, indicating its potential as a therapeutic agent in oncology .
- Mechanism of Action :
Case Studies
Several studies have explored the applications of this compound:
Mechanism of Action
The mechanism by which N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-5-methylisoxazole-3-carboxamide exerts its effects involves interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it generally involves binding to enzymes or receptors, leading to the modulation of biological processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Triazine Ring
N-((4-(Dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)isoxazole-5-carboxamide (CAS 2034515-36-9)
- Structure: Replaces the morpholino group with dimethylamino and shifts the isoxazole carboxamide to position 3.
- Molecular Formula : C₁₁H₁₄N₆O₃ (MW: 278.27 g/mol).
- The isoxazole-5-carboxamide orientation may affect hydrogen-bonding interactions .
N-((4-Methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-5-phenylisoxazole-3-carboxamide (CAS 2034351-57-8)
- Structure: Substitutes morpholino with pyrrolidinyl and replaces the methylisoxazole with a phenylisoxazole group.
- Molecular Formula : C₁₉H₂₀N₆O₃ (MW: 380.40 g/mol).
- Key Differences: The pyrrolidinyl group (a 5-membered nitrogen ring) is less polar than morpholino, increasing lipophilicity. The phenylisoxazole introduces aromaticity, which may enhance π-π stacking in biological targets .
Triazine-Based Compounds with Aromatic Substituents
Compounds synthesized in (e.g., 12–15 ) feature triazine cores modified with halogenated or methoxy-substituted anilines. For example:
- Compound 12: 4-Fluorophenylamino substituent.
- Compound 13: 4-Chlorophenylamino substituent.
- Compound 14: 4-Methoxyphenylamino substituent.
Comparison :
- The target compound’s morpholino group offers conformational rigidity and improved water solubility compared to planar aromatic substituents in 12–14, which prioritize hydrophobic interactions .
- Halogenated analogs (e.g., 12 , 13 ) may exhibit higher metabolic stability due to reduced oxidative susceptibility.
Molecular Weight and Polarity
- The target compound (MW: 445.53) is heavier than CAS 2034515-36-9 (278.27) and CAS 2034351-57-8 (380.40), primarily due to the morpholino group’s bulk.
Biological Activity
N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-5-methylisoxazole-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the compound's structural characteristics, biological mechanisms, and relevant research findings.
Structural Characteristics
The chemical structure of this compound includes several notable features:
- Morpholine ring : This moiety is known for enhancing solubility and biological activity.
- Triazine core : Offers unique interactions with biological targets.
- Isosazole and carboxamide groups : These contribute to the compound's overall stability and reactivity.
The molecular formula is with a molecular weight of approximately 349.4 g/mol .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in various cellular processes. The proposed mechanisms include:
- Inhibition of signaling pathways : Similar compounds have shown activity against the PI3K/Akt pathway, which is crucial for cell proliferation and survival. This suggests that this compound may similarly inhibit these pathways .
- Antiproliferative effects : Research indicates that derivatives of triazine compounds exhibit significant antiproliferative activity against various cancer cell lines .
Anticancer Properties
The compound has demonstrated notable antiproliferative effects in vitro against several cancer cell lines. For instance:
- IC50 Values : Studies have reported IC50 values ranging from 2.2 µM to 8.7 µM for various derivatives in different cancer types . This indicates a potent effect compared to standard chemotherapeutics like doxorubicin.
Antimicrobial Activity
Preliminary data suggest that this compound may also possess antimicrobial properties:
- Selective Activity : Some derivatives have shown selective antibacterial activity against Gram-positive bacteria, indicating potential applications in treating bacterial infections .
Comparative Analysis
| Compound | Structural Features | Biological Activity |
|---|---|---|
| N-(4-Methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl) derivatives | Triazine core with morpholine | Antiproliferative and antimicrobial |
| 4-Methoxy-6-methyltriazine | Methyl substitution on triazine | Antimicrobial activity |
| Morpholino derivatives | Morpholine attached to aromatic systems | Potential CNS activity |
Case Studies and Research Findings
Recent studies have focused on optimizing the synthesis and evaluating the biological activities of this compound:
- Synthesis Methods : The synthesis typically involves the formation of the triazine core through reactions with morpholine and methoxy-containing reagents under controlled conditions .
- In Vivo Studies : Animal models have been used to assess the antitumor efficacy of related compounds, showing promise in subcutaneous and orthotopic xenograft models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
